molecular formula C17H20N4 B5204975 2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5204975
M. Wt: 280.37 g/mol
InChI Key: HROYQZSRXKALQA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. Its molecular formula is C₂₁H₂₁N₅, with an average molecular mass of 343.434 g/mol and a monoisotopic mass of 343.179696 g/mol . Key structural features include:

  • A 2-ethyl group at the pyrazole ring.
  • N,N-dimethyl substitution on the 7-amino group.
  • 5-methyl and 3-phenyl substituents on the pyrimidine and pyrazole rings, respectively.

Properties

IUPAC Name

2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-5-14-16(13-9-7-6-8-10-13)17-18-12(2)11-15(20(3)4)21(17)19-14/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROYQZSRXKALQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities. As a derivative of pyrazolo[1,5-a]pyrimidine, it belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and other therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4C_{15}H_{20}N_4 with a molecular weight of approximately 244.35 g/mol. The structure consists of a pyrazolo ring fused with a pyrimidine moiety, which is known to influence its biological activity.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of various pyrazolo[1,5-a]pyrimidine derivatives. The mechanisms often involve inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Case Study: COX Inhibition
In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition of COX-2 activity. For instance, compounds with similar structures have demonstrated half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib.

CompoundIC50 (μM)Reference
This compoundTBDThis study
Celecoxib0.04 ± 0.01
Other derivatives0.04 ± 0.09

Antioxidant Activity

Pyrazolo[1,5-a]pyrimidines have also been studied for their antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at specific positions on the pyrazolo or pyrimidine rings can enhance potency against COX enzymes or improve antioxidant capacity.

Key Findings:

  • Substituents at the 3 and 5 positions significantly influence COX inhibition.
  • Electron-donating groups enhance anti-inflammatory activity by stabilizing the compound's interaction with target enzymes.

Experimental Studies

Experimental studies involving carrageenan-induced paw edema models in rats have shown that compounds related to this compound exhibit potent anti-inflammatory effects comparable to indomethacin.

CompoundED50 (μM)Reference
This compoundTBDThis study
Indomethacin9.17

Comparison with Similar Compounds

Comparison with Similar Pyrazolopyrimidine Derivatives

Pyrazolopyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Substituent Effects on Anti-Mycobacterial Activity

Compounds with 3-(4-fluorophenyl) and 5-substituted groups (e.g., 4-fluorophenyl, p-tolyl, 4-methoxyphenyl) demonstrate potent anti-mycobacterial activity. For example:

  • 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) : Exhibits enhanced activity due to electron-withdrawing fluorine and hydrophobic p-tolyl groups .
  • 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) : Shows synergistic effects from dual fluorophenyl groups, improving target binding .

Table 1: Anti-Mycobacterial Activity of Selected Derivatives

Compound ID 5-Substituent 3-Substituent Biological Activity (MIC₉₀, μg/mL) Source
32 4-Fluorophenyl 4-Fluorophenyl 0.12
33 p-Tolyl 4-Fluorophenyl 0.25
34 4-Methoxyphenyl 4-Fluorophenyl 0.50

Key Insight : Electron-withdrawing groups (e.g., fluorine) at the 3-position enhance activity, while bulky 5-substituents (e.g., p-tolyl) may reduce solubility but improve target affinity .

Amine Substitution and Pharmacological Targets
  • MPZP (N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) : A CRF₁ receptor antagonist with high CNS permeability. The N,N-bis(2-methoxyethyl) group enhances solubility, while the 4-methoxy-2-methylphenyl moiety optimizes receptor binding .
  • 2-Ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine : Differs from the target compound in its N-(4-methylphenyl) group, which reduces steric hindrance compared to N,N-dimethyl substitution .

Table 2: Impact of Amine Substituents on Pharmacokinetics

Compound Amine Substituent LogP Solubility (µg/mL) Target
Target Compound N,N-Dimethyl 3.8 12.5 Anti-mycobacterial
MPZP N,N-Bis(2-methoxyethyl) 2.5 45.0 CRF₁ Receptor
2-Ethyl-5-methyl-N-(4-MePh) N-(4-Methylphenyl) 4.2 8.2 Undisclosed

Key Insight : Polar amine substituents (e.g., methoxyethyl) improve aqueous solubility but may reduce membrane permeability for CNS targets .

Heterocycle Variations: Pyrazolo vs. Triazolo Pyrimidines

Triazolopyrimidines, though structurally distinct, share similar pharmacological applications:

  • N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (96): Exhibits antiplasmodial activity (IC₅₀ = 0.8 nM) due to the 2-((methylamino)methyl) group, which enhances hydrogen bonding .
  • 5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine : The trifluoromethyl group increases metabolic stability compared to pyrazolopyrimidines .

Key Insight : Triazolopyrimidines generally exhibit higher metabolic stability but require more complex synthetic routes .

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer: The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors. A common approach includes:

  • Step 1: Cyclization of 5-amino-1H-pyrazole derivatives with β-keto esters under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Functionalization at the 7-position via nucleophilic substitution or Buchwald-Hartwig amination to introduce the N,N,5-trimethylamine group. Reaction conditions (e.g., Pd catalysts, ligands, and solvents like toluene or DMF) must be optimized to improve yields .
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/dichloromethane mixtures .

Q. How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR are used to verify substituent positions. For example, the ethyl group at position 2 shows a triplet (~1.2 ppm) and quartet (~2.5 ppm), while the N,N-dimethylamine protons resonate as a singlet (~2.3 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C19H24N5: 322.2034) .
  • X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to test inhibition of cyclin-dependent kinases (CDKs) like CDK9, a common target for pyrazolo[1,5-a]pyrimidines. IC50 values <100 nM indicate high potency .
  • Anticancer Activity: MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) at concentrations ranging from 1 nM to 10 µM. Apoptosis is measured via Annexin V/PI staining .

Advanced Research Questions

Q. How do substituent modifications at positions 3 and 5 influence biological activity?

Methodological Answer:

  • SAR Studies:

    • Position 3 (Phenyl Group): Electron-withdrawing groups (e.g., -CF3) enhance kinase binding affinity. For example, 3-(4-fluorophenyl) analogues show 10-fold lower IC50 against CDK9 compared to unsubstituted phenyl .
    • Position 5 (Methyl Group): Larger alkyl groups (e.g., ethyl or isopropyl) improve metabolic stability but may reduce solubility. Replace with heteroaryl groups (e.g., pyridinyl) to balance lipophilicity .
  • Example Data Table:

    Substituent (Position 3)CDK9 IC50 (nM)Solubility (µg/mL)
    Phenyl12015
    4-Fluorophenyl128
    4-Trifluoromethylphenyl95

Q. What in vitro models are suitable for elucidating its mechanism of action?

Methodological Answer:

  • Kinase Profiling: Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity. Pyrazolo[1,5-a]pyrimidines often target CDK2, CDK9, and PIM1 .
  • CRISPR-Cas9 Knockout Models: Generate CDK9-knockout cancer cells to confirm on-target effects via rescue experiments .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to recombinant CDK9/cyclin T1 complexes .

Q. How can pharmacokinetic properties be optimized for in vivo efficacy?

Methodological Answer:

  • Microsomal Stability: Incubate with human liver microsomes (HLM) and NADPH. Half-life (t1/2) >60 minutes indicates favorable metabolic stability .

  • Blood-Brain Barrier (BBB) Penetration: Modify logP (target 2–3) via introducing polar groups (e.g., morpholine) while maintaining molecular weight <450 Da .

  • Example Data:

    ParameterValue
    HLM t1/245 minutes
    Plasma Protein Binding92%
    logP2.8

Q. How can crystallographic data resolve conflicting bioactivity results across studies?

Methodological Answer:

  • Co-crystallization with Targets: Soak crystals of CDK9 with the compound (10 mM in DMSO) and collect diffraction data (resolution ≤2.0 Å). SHELXL refines the structure to identify key hydrogen bonds (e.g., between the pyrimidine N and Lys48) .
  • Electrostatic Potential Maps: Analyze binding pockets using PyMOL to explain variations in potency among analogues .

Q. What strategies address discrepancies in enzyme inhibition vs. cellular activity data?

Methodological Answer:

  • Cellular Target Engagement: Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding. A ΔTm >2°C indicates strong engagement .
  • Off-Target Screening: RNA-seq or proteomics identifies unintended targets (e.g., tubulin) that may explain cytotoxicity .

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